molecular formula C18H15F2N3O3S B2619172 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920256-46-8

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2619172
CAS No.: 920256-46-8
M. Wt: 391.39
InChI Key: OGBJADYYPKAGSN-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of fluorine atoms, and the attachment of the sulfonamide group. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Fluorination: Introduction of fluorine atoms can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of fluorinated aromatic rings on biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and sulfonamide group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
  • 3-chloro-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(23-22-17)26-11-10-21-27(24,25)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBJADYYPKAGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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